Fluorosalinosporamide

説明

Contextualizing Fluorosalinosporamide within Marine Natural Product Chemistry

The marine environment, covering the majority of the Earth's surface, is a vast reservoir of immense biodiversity. nih.gov This biodiversity translates into a remarkable chemodiversity, making marine organisms a prolific source of unique and structurally complex natural products. mdpi.com These marine natural products (MNPs) often possess potent biological activities and have become crucial as lead compounds in drug discovery. nih.govmdpi.com Historically, marine invertebrates like sponges and tunicates were recognized for producing biomedically significant compounds. mdpi.comnih.gov However, modern research has increasingly revealed that many of these molecules are actually synthesized by associated microbes. nih.gov

A prime example of a clinically significant MNP from a microbial source is Salinosporamide A, a potent proteasome inhibitor isolated from the marine actinomycete Salinispora tropica. nih.govontosight.ai This discovery highlighted the potential of cultured marine bacteria as a source for novel drug candidates. nih.gov It is within this framework of marine-derived drug discovery and biosynthetic engineering that this compound emerges. While not a natural product itself, this compound is a direct result of research into the biosynthesis of Salinosporamide A, representing a targeted modification of a promising marine-derived scaffold. nih.govnih.gov The exploration of such derivatives is a key strategy in marine natural product chemical biology, aiming to enhance or modify the activity of the parent compound. nih.gov

Origin of this compound as a Synthetic Derivative of Salinosporamide A

This compound is a synthetic, fluorinated analogue of the natural product Salinosporamide A. ontosight.ai It does not occur naturally but is created in the laboratory through advanced biosynthetic and synthetic chemistry techniques. The natural biosynthesis of Salinosporamide A involves a key chlorination step, catalyzed by a specific chlorinase enzyme (SalL), which incorporates a chlorine atom into the molecule's structure. nih.govpnas.org This chlorine atom is crucial for the potent, irreversible inhibition of the proteasome by Salinosporamide A. nih.govacs.org

Researchers have developed several methods to replace this chlorine atom with fluorine, thereby generating this compound. These approaches include:

Mutasynthesis : This technique involves inactivating the gene responsible for a specific biosynthetic step and then supplying a synthetic, modified precursor to the culture. nih.govnih.gov In the case of this compound, the salL chlorinase gene in S. tropica was inactivated, and the mutant organism was then fed synthetic fluorinated precursors, such as 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA), which it incorporated to produce the final fluorinated compound. nih.govacs.org

Genetic Engineering : A more direct approach involves replacing the native salL chlorinase gene in Salinispora tropica with the flA fluorinase gene from a different bacterium, Streptomyces cattleya. nih.govacs.orgmdpi.com This groundbreaking experiment placed the fluorinase gene under the control of the native genetic machinery, enabling the organism to directly incorporate fluoride (B91410) from the culture medium into the salinosporamide scaffold, yielding this compound. mdpi.comnih.gov

These innovative strategies demonstrate how the natural biosynthetic pathway of a marine microbe can be purposefully manipulated to create novel, halogen-modified analogues for academic study. nih.govnih.gov

Significance of Organofluorine Compounds in Medicinal Chemistry and Drug Discovery

The intentional introduction of fluorine into biologically active molecules is a widely used and highly effective strategy in modern medicinal chemistry. wikipedia.orgscispace.com Organofluorine compounds are prevalent in the pharmaceutical industry, with estimates suggesting that approximately 20% of all commercial pharmaceuticals contain fluorine. nih.gov This high prevalence is due to the unique and predictable effects that fluorine substitution can have on a molecule's physicochemical and pharmacological properties. scispace.comstanford.edu

The strategic placement of a fluorine atom or a trifluoromethyl group can profoundly influence a drug's profile in several ways: stanford.edu

Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. scispace.com This can increase the half-life of a drug in the body, prolonging its therapeutic effect.

Lipophilicity : Fluorine substitution can increase a molecule's lipid solubility (lipophilicity). scispace.com This enhancement often improves the absorption and transport of a drug across cell membranes, allowing it to reach its biological target more efficiently. scispace.com

Binding Affinity : Fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more specific interactions with its target protein or enzyme.

Conformational Effects : The presence of fluorine can influence the preferred three-dimensional shape (conformation) of a molecule, which can be critical for optimal binding to a biological target.

The creation of this compound is a clear example of applying these principles. By replacing the chlorine atom in Salinosporamide A with fluorine, researchers aimed to modulate its biological activity. nih.gov Studies comparing the two compounds revealed that the nature of the halogen significantly impacts the mechanism and duration of proteasome inhibition. nih.govacs.org While the chlorine in Salinosporamide A acts as a good leaving group, leading to irreversible inhibition, the fluorine in this compound is a poorer leaving group. nih.govmdpi.com This results in a distinct "slowly reversible" or "partially reversible" inhibition profile, offering a tool to fine-tune the duration of proteasome inhibition for research and potential therapeutic applications. nih.govnih.gov

Data Tables

Table 1: Comparison of Salinosporamide A and this compound

| Feature | Salinosporamide A | This compound |

|---|---|---|

| Origin | Natural product from Salinispora tropica ontosight.ai | Synthetic derivative of Salinosporamide A ontosight.ai |

| Halogen Atom | Chlorine (Cl) acs.org | Fluorine (F) nih.gov |

| Production Method | Fermentation of S. tropica nih.gov | Mutasynthesis or genetic engineering of S. tropica nih.govnih.gov |

| Mechanism of Action | Potent, irreversible proteasome inhibitor nih.gov | Potent, slowly/partially reversible proteasome inhibitor nih.govnih.gov |

Table 2: Key Compounds in this compound Research

| Compound Name | Role/Significance |

|---|---|

| Salinosporamide A | Parent natural product; potent proteasome inhibitor. nih.gov |

| This compound | Synthetically produced fluorinated analogue with a modified inhibition profile. ontosight.ainih.gov |

| 5'-chloro-5'-deoxyadenosine (B559659) (5'-ClDA) | Key chlorinated intermediate in the biosynthesis of Salinosporamide A. pnas.org |

| 5'-fluoro-5'-deoxyadenosine (5'-FDA) | Synthetic fluorinated precursor used in the mutasynthesis of this compound. acs.org |

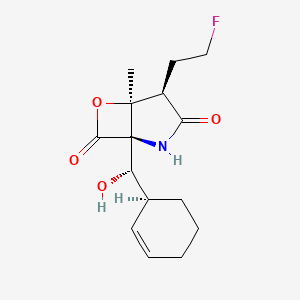

Structure

2D Structure

3D Structure

特性

分子式 |

C15H20FNO4 |

|---|---|

分子量 |

297.32 g/mol |

IUPAC名 |

(1R,4R,5S)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-4-(2-fluoroethyl)-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |

InChI |

InChI=1S/C15H20FNO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19)/t9-,10+,11+,14+,15+/m1/s1 |

InChIキー |

BBRUKBOXDSBEQC-SHTIJGAHSA-N |

異性体SMILES |

C[C@]12[C@H](C(=O)N[C@]1(C(=O)O2)[C@H]([C@H]3CCCC=C3)O)CCF |

正規SMILES |

CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCF |

同義語 |

fluorosalinosporamide |

製品の起源 |

United States |

Biosynthetic Pathways and Engineering of Fluorosalinosporamide

Discovery and Enzymology of Fluorinase (FlA) in Organofluorine Biosynthesis

The biosynthesis of organofluorine compounds in nature is a rare phenomenon, making the discovery of the fluorinase enzyme (FlA) a significant milestone. nih.govresearchgate.net This unique enzyme, first isolated from the bacterium Streptomyces cattleya, catalyzes the formation of a carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry. nih.govwikipedia.org The enzymatic reaction involves the nucleophilic substitution of the adenosyl group of S-adenosyl-L-methionine (SAM) with a fluoride (B91410) ion, yielding 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) and L-methionine. nih.govnih.govnumberanalytics.com

The fluorinase from S. cattleya is responsible for initiating the biosynthetic pathway of fluorinated metabolites such as fluoroacetate (B1212596) and 4-fluorothreonine. nih.gov The enzyme's ability to form a C-F bond under mild, aqueous conditions has opened up new avenues for the biotechnological production of organofluorine compounds. nih.govnumberanalytics.com While the native enzyme exhibits a relatively slow turnover rate, its discovery has provided a crucial biocatalyst for the chemoenzymatic synthesis of fluorinated molecules. wikipedia.orgfrontiersin.org

The characterization of fluorinase revealed its homology to a chlorinase enzyme (SalL) found in the marine bacterium Salinispora tropica, the producer of salinosporamide A. nih.goviupac.org Both enzymes utilize SAM as a substrate but exhibit distinct halogen specificity; the chlorinase incorporates chloride, while the fluorinase incorporates fluoride. iupac.orgacs.org This functional parallel between the two enzymes laid the groundwork for engineering the biosynthesis of fluorinated salinosporamide analogs.

Genetic Engineering Strategies for Fluorosalinosporamide Production in Salinispora tropica

The production of this compound was achieved through sophisticated genetic engineering techniques, primarily focusing on the manipulation of the salinosporamide biosynthetic pathway in Salinispora tropica.

Chromosomal Replacement of salL Chlorinase Gene with flA Fluorinase Gene

A key strategy involved the targeted replacement of the native chlorinase gene, salL, in the S. tropica chromosome with the fluorinase gene, flA, from S. cattleya. nih.govacs.orgmdpi.com This was accomplished using λ-Red mediated recombination, a powerful technique for precise genome editing. nih.govacs.org By placing the flA gene under the control of the native salL promoter and ribosome binding site, the researchers ensured the expression of the fluorinase within the host bacterium. nih.govacs.org

This genetic modification resulted in an S. tropica mutant strain (salL⁻ flA⁺) capable of utilizing inorganic fluoride from the culture medium to produce 5'-FDA, the fluorinated precursor analogous to the natural 5'-chloro-5'-deoxyadenosine (B559659) (5'-ClDA). nih.govmdpi.com The downstream enzymes of the salinosporamide pathway then processed this fluorinated intermediate, leading to the formation of this compound. nih.gov This groundbreaking work demonstrated the feasibility of reprogramming a native biosynthetic pathway to produce a novel, fluorinated natural product. nih.govmdpi.com

Precursor-Directed Biosynthesis and Mutasynthesis with Fluorinated Precursors (e.g., 5′-FDA, 4-fluorocrotonic acid)

Prior to the successful gene replacement strategy, this compound was also generated through precursor-directed biosynthesis and mutasynthesis approaches. nih.govacs.org In mutasynthesis, a mutant strain of S. tropica with an inactivated salL gene (salL⁻) was created. mdpi.comucd.ie This mutant was unable to produce the chlorinated precursor necessary for salinosporamide A biosynthesis. mdpi.com

By feeding synthetic fluorinated precursors to this mutant strain, the biosynthetic pathway could be chemically complemented. nih.govacs.org The externally supplied precursors, such as 5'-fluoro-5'-deoxyadenosine (5'-FDA) and 4-fluorocrotonic acid, were taken up by the bacterium and incorporated by the downstream enzymes of the salinosporamide pathway, resulting in the production of this compound. acs.orgucd.ieescholarship.org These experiments confirmed that the downstream biosynthetic machinery possessed a degree of substrate flexibility, capable of processing the fluorinated analogs of the natural intermediates. acs.org

Enzymatic Mechanisms in Salinosporamide Biosynthesis Relevant to Fluorine Incorporation

The successful incorporation of fluorine into the salinosporamide scaffold is underpinned by the specific enzymatic mechanisms within the biosynthetic pathway.

Role of S-adenosyl-L-methionine (SAM) in C-F Bond Formation

The formation of the C-F bond is a critical step initiated by the fluorinase enzyme. nih.govmdpi.com The enzyme utilizes S-adenosyl-L-methionine (SAM) as a substrate, which acts as an electrophile. nih.govtcichemicals.com In an SN2-type reaction, a fluoride ion acts as the nucleophile, attacking the C-5' carbon of the ribose moiety of SAM. wikipedia.orgnih.gov This results in the displacement of L-methionine as a leaving group and the formation of 5'-fluoro-5'-deoxyadenosine (5'-FDA). nih.govnumberanalytics.com The enzyme provides a specific environment that facilitates this otherwise challenging chemical transformation in an aqueous medium. nih.gov The generation of 5'-FDA is the first committed step in the engineered biosynthetic pathway leading to this compound. nih.gov

Substrate Specificity of Crotonyl-CoA Carboxylase/Reductase (SalG) for Fluoroethylmalonyl-CoA

Following the formation of 5'-FDA, a series of enzymatic reactions convert it into a fluorinated extender unit for the polyketide synthase (PKS) machinery. A key enzyme in this process is SalG, a crotonyl-CoA carboxylase/reductase. In the native salinosporamide A biosynthesis, SalG is responsible for producing chloroethylmalonyl-CoA. pnas.orgresearchgate.net

Optimization and Challenges in Engineered this compound Biosynthesis

The engineered production of this compound, primarily achieved by swapping the native chlorinase gene (salL) in Salinispora tropica with the fluorinase gene (flA) from Streptomyces cattleya, has been a significant breakthrough in generating fluorinated natural products. nih.govnih.govacs.orgdovepress.com This genetic manipulation redirects the biosynthetic pathway of salinosporamide A towards the production of its fluorinated analog. nih.govmdpi.com However, optimizing the yield of this compound and overcoming inherent challenges in this engineered system are critical areas of ongoing research.

Initial efforts to produce this compound in the engineered S. tropica salL⁻ flA⁺ mutant did not yield detectable amounts of the compound despite the successful transcription of the flA gene. nih.gov It was discovered that careful control of the culture's pH is crucial for production. nih.gov Optimal yields were achieved when the pH of the seawater-based medium was adjusted, with the highest production observed at a pH of 6.0. nih.gov

A primary challenge in the engineered biosynthesis of this compound is the significantly lower yield compared to the production of salinosporamide A by the wild-type S. tropica strain. nih.govmdpi.com The yield of this compound obtained through this genetic engineering approach was found to be about one order of magnitude lower than that of salinosporamide A. nih.gov This disparity in production levels points to several underlying challenges.

One significant factor is potential fluoride toxicity to the host organism. nih.govresearchgate.net The introduction of inorganic fluoride into the culture medium is necessary for the fluorinase to function, but it may also have inhibitory effects on the growth or metabolic activity of S. tropica. mdpi.com Another major hurdle is the substrate specificity of the downstream enzymes in the salinosporamide biosynthetic pathway. nih.gov These enzymes, naturally evolved to process chlorinated intermediates, may exhibit a lower affinity or catalytic efficiency for the fluorinated counterparts, creating a bottleneck in the pathway. nih.gov

Furthermore, analysis of the culture extracts from the engineered strain revealed the production of at least five different fluorinated metabolites, with this compound being the major product. nih.gov While this indicates that the pathway is not significantly diverting fluorinated intermediates into major side products, the presence of these other fluorinated compounds suggests some promiscuity in the downstream enzymatic steps. nih.gov The instability of the β-lactone ring, a characteristic of salinosporamides, also presents a challenge that can be partially mitigated by the addition of resin to the fermentation broth to capture the product as it is formed. mdpi.com

The table below summarizes key findings from research on the engineered biosynthesis of this compound.

| Engineering Strategy | Host Organism | Genetic Modification | Key Culture Condition | Product | Reported Yield | Reference(s) |

| Gene Replacement | Salinispora tropica CNB-440 | Chromosomal replacement of chlorinase gene (salL) with fluorinase gene (flA) from Streptomyces cattleya | pH 6.0, addition of 2 mM potassium fluoride | This compound | ~4 mg/L | nih.govmdpi.com |

| Mutasynthesis | salL⁻ knockout mutant of S. tropica | Inactivation of the salL gene | Feeding of 5′-fluoro-5′-deoxyadenosine (5′-FDA) | This compound | 1.5 mg/L | mdpi.com |

Mechanism of Action and Molecular Interactions of Fluorosalinosporamide

Inhibition of the 20S Proteasome by Fluorosalinosporamide

This compound acts as a potent inhibitor of the 20S proteasome, the catalytic core of the 26S proteasome. mdpi.comnih.gov The 20S proteasome is a cylindrical complex containing three distinct catalytic β-subunits responsible for its proteolytic activity: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like). nih.govmdpi.com this compound, like Salinosporamide A, is capable of inhibiting all three of these catalytic sites. nih.gov

The inhibition of the proteasome by this compound disrupts the normal process of protein degradation within the cell. mdpi.com This leads to an accumulation of ubiquitinated proteins, which can trigger a variety of cellular responses, including the induction of apoptosis (programmed cell death). nih.gov The key to this inhibition lies in the covalent modification of the active site threonine (Thr1) residue within the catalytic β-subunits. mdpi.commdpi.com

The process begins with the nucleophilic attack of the Thr1Oγ of the proteasome on the β-lactone ring of this compound. nih.govmdpi.com This reaction results in the formation of a covalent acyl-enzyme intermediate, effectively blocking the active site and preventing it from degrading its natural protein substrates. tum.demdpi.com

While both this compound and Salinosporamide A target the same catalytic sites, their interaction dynamics differ. nih.govucd.ie The initial binding event involves the acylation of the Thr1 residue. mdpi.com However, the subsequent steps are influenced by the nature of the halogen substituent. In Salinosporamide A, the chlorine atom is a good leaving group, facilitating a rapid intramolecular cyclization to form a stable tetrahydrofuran (B95107) ring. mdpi.commdpi.com This cyclization renders the inhibition by Salinosporamide A essentially irreversible. mdpi.comtum.de

In contrast, the fluorine atom in this compound is a poor leaving group. ucd.iemdpi.com This significantly slows down the intramolecular cyclization step. mdpi.commdpi.com X-ray crystallography studies have captured snapshots of the this compound-proteasome complex where the fluoroethyl group remains intact for a period before the eventual, slow displacement of fluoride (B91410) to form the cyclic ether. nih.govacs.orgproteopedia.org This two-step reaction pathway, with a slow second step, is the basis for the partially reversible nature of proteasome inhibition by this compound. nih.govresearchgate.netrcsb.org

Reversibility Profile of this compound as a Proteasome Inhibitor

A key distinguishing feature of this compound is its partially reversible inhibition of the proteasome, a direct consequence of the chemical properties of fluorine. ucd.ienih.gov This contrasts with the irreversible inhibition observed with Salinosporamide A. tum.de

The stability of the covalent bond between an inhibitor and its target enzyme is crucial in determining the duration of inhibition. In the case of salinosporamides, the halogen atom on the ethyl side chain plays a critical role. nih.govmdpi.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond make it a poor leaving group compared to chlorine. ucd.iemdpi.com

This poor leaving group ability means that the intramolecular nucleophilic attack by the newly formed tertiary alcohol on the carbon bearing the fluorine is significantly slower. mdpi.commdpi.com The result is a prolonged existence of the initial acyl-enzyme complex before the formation of the highly stable cyclic ether. nih.govacs.org This intermediate state allows for the possibility of the reaction to reverse, leading to the dissociation of the inhibitor from the proteasome. mdpi.comucd.ie

Kinetic studies have provided quantitative evidence for the different inhibitory profiles of this compound and Salinosporamide A. researchgate.netacs.org Dialysis experiments, which are used to assess the recovery of enzyme activity after inhibitor removal, have shown that proteasome activity is restored more readily after treatment with this compound compared to Salinosporamide A. acs.org

Salinosporamide A is classified as a slow, tight-binding, irreversible inhibitor, characterized by a two-step mechanism: an initial reversible binding followed by a rate-limiting formation of a stable covalent complex. acs.org For this compound, while it still forms a covalent adduct, the slower rate of the second, cyclization step allows for a degree of reversibility. mdpi.comacs.org This intermediate behavior highlights how the strategic substitution of a single atom can "tune" the biological activity and duration of action of a drug. ucd.ie

Comparative Mechanistic Insights from Salinosporamide A and this compound Interactions

The comparison between Salinosporamide A and this compound offers valuable insights into the structure-activity relationships of proteasome inhibitors. ucd.iemdpi.com The primary difference in their mechanisms lies in the rate of the intramolecular cyclization reaction that follows the initial acylation of the proteasome's active site. mdpi.commdpi.com

| Feature | Salinosporamide A | This compound |

| Halogen | Chlorine | Fluorine |

| Leaving Group Ability | Good | Poor ucd.iemdpi.com |

| Inhibition Type | Irreversible tum.de | Partially Reversible nih.govucd.ienih.gov |

| Cyclization Rate | Fast | Slow mdpi.commdpi.com |

| Inhibitor-Proteasome Complex | Rapidly forms a stable cyclic ether mdpi.com | Exists in a trapped state with an intact fluoroethyl group before slow cyclization nih.govacs.org |

The irreversible nature of Salinosporamide A's binding leads to sustained proteasome inhibition. nih.gov In contrast, the partially reversible inhibition by this compound results in a shorter duration of action. acs.org This ability to fine-tune the duration of proteasome inhibition through the modification of the leaving group potential has significant implications for the design of future therapeutic agents. nih.govacs.org The structural analyses of these compounds in complex with the 20S proteasome have provided a clear molecular basis for these differences, revealing the critical role of the halogen in dictating the stability and reversibility of the inhibitor-enzyme complex. nih.govucd.iemdpi.com

Structure Activity Relationships and Analog Development of Fluorosalinosporamide

Elucidation of Structural Determinants for Proteasome Inhibitory Potency

The potent proteasome inhibitory activity of the salinosporamide class, including Fluorosalinosporamide, is intrinsically linked to its unique and densely functionalized γ-lactam-β-lactone bicyclic core. researchgate.net This core structure acts as the "warhead," targeting the active sites of the proteasome. The proteasome's catalytic activity relies on an N-terminal threonine residue within its β-subunits, whose hydroxyl group performs a nucleophilic attack on substrate peptide bonds. nih.gov

While sharing the same core pharmacophore with Salinosporamide A, this compound exhibits a distinct inhibitory profile. It is recognized as a potent, yet reversible, inhibitor of the proteasome. nih.govrsc.orgnih.gov This reversibility is a key differentiator from the parent compound, Salinosporamide A, and arises from the specific nature of its halogen substituent, as will be discussed further. Despite this difference in mechanism, the fundamental structural requirements for initial binding and acylation of the proteasome's active site are conserved. Snapshots from structural studies of the this compound/20S proteasome complex have provided detailed mechanistic insights, aiding in the fine-tuning of proteasome inhibition strategies. acs.org

Role of the C-2 Side Chain and Halogen Substituent in Activity and Binding

The substituent at the C-2 position of the salinosporamide scaffold plays a critical role in defining both the potency and the mechanism of proteasome inhibition. In Salinosporamide A, this position is occupied by a chloroethyl group, which is crucial for its potent and irreversible activity. rsc.orgmdpi.comacs.org After the initial acylation of the proteasome's active site threonine, a subsequent intramolecular reaction occurs. The resulting hydroxyl group cyclizes and displaces the chlorine atom to form a stable tetrahydrofuran (B95107) ring, which renders the inhibition irreversible. rsc.orgmdpi.com

In contrast, this compound features a fluoroethyl group at the C-2 position. The carbon-fluorine bond is significantly stronger and less prone to nucleophilic displacement compared to the carbon-chlorine bond. Consequently, the secondary cyclization reaction that forms the tetrahydrofuran ring does not occur. rsc.org This makes this compound a reversible inhibitor. rsc.orgnih.gov Research shows that after a period of dialysis, proteasome activity partially recovers from inhibition by this compound, whereas no such recovery is seen with Salinosporamide A. acs.org

The nature of the halogen itself has a profound impact on potency. SAR studies demonstrated that replacing the chloroethyl group of Salinosporamide A with a non-halogenated alkyl group, such as in Salinosporamide B (ethyl group), results in a significant, approximately 10-fold, reduction in inhibitory activity against the chymotrypsin-like (ChT-L) site of the 20S proteasome. rsc.orgacs.org However, replacing chlorine with bromine or iodine results in equipotent analogues. acs.org this compound, despite being a reversible inhibitor, maintains high potency, with only a two-fold reduction in activity compared to Salinosporamide A. rsc.org It has an IC₅₀ value of 1.5 ± 0.05 nM for the ChT-L site, compared to 1.3 nM for Salinosporamide A. rsc.org The ability of the fluorine atom to engage in favorable hydrophobic interactions within the binding pocket is thought to contribute to its high affinity. rsc.org

| Compound | C-2 Side Chain | Inhibition Mechanism | ChT-L IC₅₀ (nM) |

|---|---|---|---|

| Salinosporamide A | -CH₂CH₂Cl | Irreversible | 1.3 rsc.org |

| This compound | -CH₂CH₂F | Reversible | 1.5 rsc.org |

| Salinosporamide B | -CH₂CH₃ | Reversible | ~13 (10-fold less potent than A) rsc.org |

| Bromosalinosporamide | -CH₂CH₂Br | Irreversible | Equipotent to A acs.org |

| Iodosalinosporamide (B10821820) | -CH₂CH₂I | Irreversible | Equipotent to A acs.org |

Stereochemical Impact on this compound Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor that dictates the biological activity of most natural products and synthetic drugs. nih.govmgscience.ac.innumberanalytics.com Enantiomers, which are non-superimposable mirror images, can exhibit vastly different pharmacological and pharmacokinetic profiles because biological targets like enzymes and receptors are themselves chiral and can selectively interact with only one stereoisomer. biomedgrid.comnih.gov

In the salinosporamide family, stereochemistry has a profound impact on proteasome inhibitory activity. The specific spatial configuration of the chiral centers within the molecule is essential for effective binding to the proteasome's active site. nih.gov For example, studies on salinosporamide analogs have shown that the stereochemistry at the C-5 position is crucial. The C-5 epimer of Salinosporamide A, where the hydroxyl group has the opposite (R) configuration, is largely inactive, with an IC₅₀ value greater than 20 μM. mdpi.com This demonstrates that the precise orientation of the C-5 hydroxyl group is necessary for potent inhibition. This stereochemical sensitivity also extends to synthetic intermediates; attempts to fluorinate a C-5 (S) precursor with DAST led to degradation, while the same reaction with a C-5 (R) epimer resulted in an unexpected rearrangement to a weakly active cyclopropyl (B3062369) compound. acs.org

While specific studies focusing solely on the stereoisomers of this compound are less common, the principles derived from its parent compound and other analogs are directly applicable. The generation of this compound through biosynthetic pathways ensures it is produced as a single, enantiomerically pure compound. mdpi.com Any deviation from the natural stereochemical configuration at its multiple chiral centers would likely lead to a significant loss of biological activity, as the precise fit within the proteasome's binding pocket would be disrupted. nih.govmgscience.ac.in

Strategic Design and Synthesis of this compound Analogues with Modulated Activity

The unique profile of this compound as a potent but reversible proteasome inhibitor has made it an attractive target for synthesis. nih.gov However, its creation has presented significant chemical challenges. Initial attempts at the semi-synthesis of this compound via direct halogen exchange reactions on Salinosporamide A or its iodo-analogue were largely unsuccessful. acs.org Reagents such as silver fluoride (B91410) (AgF) or tetrabutylammonium (B224687) fluoride (TBAF) under various conditions failed to yield the desired fluorinated product, often leading to degradation or other unexpected products. acs.org Only very small quantities were obtained through repeated purification after treating the iodo-analog with AgF. acs.org

A more successful and innovative approach has been the use of biosynthetic methods, specifically mutasynthesis or mutational biosynthesis. researchgate.net This strategy involves genetically engineering the natural producer organism, Salinispora tropica. Researchers created a mutant strain of S. tropica by deleting the native salL chlorinase gene, which is responsible for producing the chloro-precursor for Salinosporamide A biosynthesis. mdpi.com This gene was then replaced with the FlA fluorinase gene from Streptomyces cattleya. When this engineered strain was cultured in a fluoride-supplemented medium, it successfully produced this compound. mdpi.com This combination of genetic engineering and precursor-directed biosynthesis provided a viable route to this previously elusive analog. rsc.org

This "GenoChemetics" approach, which combines synthetic biology with synthetic chemistry, opens the door for the strategic design and generation of other novel salinosporamide analogs. brad.ac.uk By introducing different halogenase enzymes or modifying other genes in the biosynthetic cluster, it is possible to create a library of new compounds with modulated activities and potentially improved therapeutic properties. tandfonline.com These strategies allow for the targeted modification of the complex natural product scaffold in ways that are difficult or impossible to achieve through traditional chemical synthesis alone.

Biological Activities and Preclinical Therapeutic Potential of Fluorosalinosporamide

In Vitro Evaluation of Proteasome Inhibition and Apoptotic Induction in Cancer Cell Lines

Fluorosalinosporamide, a fluorinated analogue of Salinosporamide A, has been a subject of scientific investigation primarily to understand the mechanism of proteasome inhibition. Its unique properties, stemming from the substitution of a chlorine atom with fluorine, have provided valuable insights into the interaction between the salinosporamide scaffold and the 20S proteasome.

The inhibitory activity of this compound has been evaluated against the catalytic subunits of the 20S proteasome. Unlike its parent compound, Salinosporamide A, which acts as an irreversible inhibitor, this compound demonstrates a partially reversible mode of inhibition. nih.govfrontiersin.org This difference is attributed to the fluorine atom's nature as a poorer leaving group compared to chlorine. frontiersin.org The inhibition mechanism involves a two-step reaction pathway. researchgate.net Initially, the molecule is trapped within the proteasome's active site with its fluoroethyl group intact; this is followed by the slow, proteasome-catalyzed displacement of the fluoride (B91410) ion to form a stable cyclic ether, similar to the final adduct formed by Salinosporamide A. nih.govresearchgate.net This process has been described as a slow, tight inhibition.

X-ray crystallography studies have provided detailed "snapshots" of the this compound/20S proteasome complex, capturing the ligand before and after the fluoride displacement. researchgate.net These structural analyses confirm that the molecule fits effectively into an opening in the proteasome, acting like a key in a lock. acs.org The substitution of chlorine with fluorine allowed researchers to observe the reaction's progress and better understand the energetic requirements of the inhibition process. acs.orgmdpi.com

The potency of this compound has been quantified in enzymatic assays. It acts as a reversible inhibitor of the chymotrypsin-like (ChT-L) activity of the 20S proteasome with a reported IC₅₀ value of 1.5 ± 0.05 nM. nih.gov This indicates that it is a highly potent inhibitor, although its potency is approximately two-fold less than that of Salinosporamide A. nih.gov The ability of the fluorine atom to engage in hydrophobic interactions with the proteasome has been cited as a contributing factor to its binding. nih.gov

The inhibition of the proteasome machinery by compounds like this compound is a key mechanism for inducing apoptosis (programmed cell death) in cancer cells. nih.govnih.govinstitut-curie.org By blocking the proteasome, which is responsible for degrading proteins that regulate cell survival and division, these inhibitors cause an accumulation of pro-apoptotic proteins, ultimately leading to cell death. mdpi.commdpi.com While the induction of apoptosis is the expected outcome of potent proteasome inhibition, specific studies detailing the apoptotic effects of this compound across various cancer cell lines are not extensively detailed in the reviewed literature, which has focused more on its unique inhibitory mechanism.

| Target | Inhibitor | IC₅₀ (nM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 20S Proteasome (Chymotrypsin-like activity) | This compound | 1.5 ± 0.05 | Reversible | nih.gov |

Preclinical Investigation of this compound as an Anticancer Agent

Based on the available search results, there is no specific information regarding the preclinical investigation of this compound as a standalone anticancer agent in in vivo models, such as xenograft studies in mice. The research has primarily focused on its synthesis, its mechanism as a proteasome inhibitor in vitro, and its utility as a chemical probe to elucidate the action of the salinosporamide class of compounds. nih.govresearchgate.net

Exploration of Combination Therapies with this compound in Preclinical Models

There is no information available from the performed searches regarding the exploration of this compound in combination therapies with other anticancer agents in preclinical models. The existing literature does not detail studies evaluating its synergistic or additive effects with other cancer treatments.

Advanced Research Methodologies for Fluorosalinosporamide Studies

Advanced Spectroscopic Techniques for Structural Confirmation and Metabolite Profiling

Advanced spectroscopic methods are crucial for the unequivocal identification and characterization of fluorosalinosporamide, especially within complex biological mixtures.

¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance) is a primary tool for detecting and quantifying fluorinated metabolites. nih.govucd.ie Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this technique provides a clear window into the fluorine-containing compounds produced by an organism. wikipedia.org In studies of engineered Salinispora tropica strains, ¹⁹F-NMR was used to confirm the production of this compound. nih.gov The major fluorinated component in the extract of the engineered S. tropica mutant was identified as this compound, exhibiting a chemical shift at -220.7 ppm. nih.gov

¹H/¹⁹F-HMBC (Heteronuclear Multiple Bond Correlation) is a powerful 2D NMR technique that reveals correlations between fluorine and proton nuclei over two to four bonds. This is particularly useful for assigning the exact position of the fluorine atom within the molecular structure. A 2D ¹H/¹⁹F-HMBC experiment comparing a purified reference sample of this compound with the extract from the engineered S. tropica strain showed identical chemical shifts and correlation patterns, confirming the structure of the biosynthesized compound. nih.gov The observed correlations were consistent with a FCH₂CH₂CH-R fragment. nih.gov

LC/MS (Liquid Chromatography-Mass Spectrometry) is an essential technique for separating and identifying compounds in a mixture. wikipedia.org In this compound research, LC/MS is used to detect the presence of the compound in culture extracts and to confirm its molecular weight. The identity of this compound produced by engineered S. tropica was confirmed by comparing its retention time and mass-to-charge ratio ([M+H]⁺: m/z 298) with an authentic standard using LC/(+)ESI-MS. nih.govescholarship.org

| Spectroscopic Technique | Application in this compound Studies | Key Findings |

| ¹⁹F-NMR | Detection and quantification of fluorinated metabolites in engineered S. tropica. | Confirmed this compound as the major fluorinated product with a chemical shift of -220.7 ppm. nih.gov |

| ¹H/¹⁹F-HMBC | Structural confirmation by identifying correlations between ¹⁹F and ¹H atoms. | Showed identical chemical shifts and correlations to a reference sample, confirming the FCH₂CH₂CH-R fragment. nih.gov |

| LC/MS | Detection and identification of this compound in complex mixtures. | Confirmed the presence and molecular weight ([M+H]⁺: m/z 298) of this compound in culture extracts. nih.gov |

X-ray Crystallography for Resolving this compound-20S Proteasome Complexes

X-ray crystallography has provided invaluable atomic-level insights into how this compound interacts with its target, the 20S proteasome. By determining the three-dimensional structure of the inhibitor bound to the active site of the proteasome, researchers can understand the molecular basis of its inhibitory activity.

Crystal structures of this compound in complex with the yeast 20S proteasome core particle have been determined. nih.gov These structures offer snapshots of the ligand at different stages of interaction. Initially, the this compound is trapped with its fluoroethyl group intact. nih.gov Over time, the structure reveals the complete nucleophilic displacement of the fluoride (B91410) ion, leading to the formation of a highly stabilized cyclic ether, similar to what is observed with salinosporamide A. nih.govresearchgate.net This two-step reaction pathway is consistent with a mechanism of partially reversible proteasome inhibition by this compound. nih.gov The crystallographic data provides a structural basis for the different inhibition profiles of this compound and its chlorinated counterpart, salinosporamide A, which relates to the leaving group potential of the halogen. nih.gov

| Complex | Key Structural Features | Mechanistic Insights |

| This compound-20S Proteasome | Initial structure shows intact fluoroethyl group. Later structures show formation of a cyclic ether after fluoride displacement. nih.gov | Supports a two-step, partially reversible inhibition mechanism. Highlights the role of the fluorine as a leaving group. nih.gov |

Applications of Genetic Engineering and Molecular Biology in Biosynthetic Pathway Analysis

Genetic engineering and molecular biology have been pivotal in understanding and manipulating the biosynthetic pathway of salinosporamides, leading to the production of this compound.

The biosynthesis of salinosporamide A in Salinispora tropica involves a key chlorination step catalyzed by the enzyme SalL, a SAM-dependent chlorinase. acs.org To produce this compound, researchers have employed a strategy of gene replacement. The salL gene in S. tropica was inactivated and replaced with the flA fluorinase gene from Streptomyces cattleya. nih.govacs.orgnih.gov This was achieved using techniques like λ-Red mediated recombination. nih.govacs.org The engineered S. tropica mutant, when supplied with inorganic fluoride, was then able to produce this compound. nih.govacs.org

This approach, a form of mutasynthesis, demonstrates the feasibility of incorporating a fluorinase gene into a heterologous host to generate a novel fluorinated natural product. acs.orgiupac.org The successful engineering of this compound production opens up possibilities for creating other halogenated analogs by introducing different halogenases. nih.govscispace.com

Semi-quantitative RT-PCR has been used to confirm the transcription of the inserted flA gene in the mutant strain, ensuring that the genetic modification was functional at the transcriptional level. nih.gov

| Genetic Modification | Organism | Technique | Outcome |

| Replacement of salL (chlorinase gene) with flA (fluorinase gene) | Salinispora tropica | λ-Red mediated recombination | Production of this compound from inorganic fluoride. nih.govacs.org |

| Inactivation of salL gene | Salinispora tropica | PCR-based gene replacement | Enabled production of this compound through mutasynthesis by feeding synthetic 5'-fluoro-5'-deoxyadenosine (B1198245). iupac.org |

Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Elucidation

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the dynamic behavior and reaction mechanisms of molecules at an atomic level. wikipedia.orgnih.gov While specific computational studies focusing exclusively on this compound are not extensively detailed in the provided search results, the principles of these methods are broadly applicable and have been used to study similar systems.

MD simulations can be used to model the interaction of this compound with the 20S proteasome over time. plos.orgmdpi.comscielo.br These simulations can provide insights into:

Binding affinity and conformation: How the inhibitor docks into the active site and the key interactions that stabilize the complex.

Reaction pathway: The step-by-step process of covalent bond formation and fluoride elimination.

Protein dynamics: How the binding of the inhibitor affects the conformational changes in the proteasome.

By simulating the system, researchers can calculate binding free energies and explore the energy landscape of the inhibition reaction, complementing the static picture provided by X-ray crystallography. acs.org These computational approaches are invaluable for understanding the subtle differences in the mechanism of action between this compound and other salinosporamide analogs, and for guiding the design of new, more potent, and selective proteasome inhibitors. plos.orgscielo.br

Future Directions and Research Gaps in Fluorosalinosporamide Studies

Innovations in Biocatalytic Production and Synthetic Routes for Fluorosalinosporamide

The generation of this compound has been approached through various methods, each with its own set of advantages and limitations. Innovations in biocatalytic and synthetic strategies are crucial for improving the accessibility of this compound for further research and development.

One of the most significant breakthroughs in this compound production has been the application of genetic engineering. nih.govnih.gov Researchers successfully engineered the marine bacterium Salinispora tropica, the natural producer of salinosporamide A, to synthesize its fluorinated counterpart. nih.gov This was achieved by replacing the native chlorinase gene (salL), which is responsible for incorporating a chlorine atom in salinosporamide A, with the fluorinase gene (flA) from Streptomyces cattleya. nih.govmdpi.com This engineered strain of S. tropica is capable of utilizing inorganic fluoride (B91410) from the culture medium to produce this compound, demonstrating the feasibility of reprogramming biosynthetic pathways to create novel fluorinated natural products. nih.govrsc.org

Mutasynthesis represents another key strategy that has been employed. mdpi.comCurrent time information in Bangalore, IN. This technique involves inactivating a gene in the biosynthetic pathway of the parent compound and then supplying a synthetic precursor to the culture medium, which the organism then incorporates to produce a new analog. Current time information in Bangalore, IN. In the case of this compound, a salL knockout mutant of S. tropica was fed with 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) to yield the desired fluorinated product. mdpi.com

Semi-synthesis offers a more chemically-driven approach. Attempts have been made to synthesize this compound from isolated precursors, such as by treating iodosalinosporamide (B10821820) with silver fluoride. acs.org However, this particular route resulted in hydroxysalinosporamide as the major product, with only minor yields of this compound, highlighting the challenges in direct chemical fluorination of complex natural products. acs.org

Table 1: Comparison of Production Routes for this compound

| Production Method | Description | Advantages | Challenges |

| Biocatalysis (Genetic Engineering) | Replacement of the chlorinase gene (salL) in S. tropica with a fluorinase gene (flA) from S. cattleya. nih.govmdpi.com | Direct biosynthesis from inorganic fluoride; potential for large-scale fermentation. nih.gov | Low yield (approx. 4 mg/L); fluoride toxicity to the host organism; formation of other fluorinated byproducts. nih.govmdpi.comCurrent time information in Bangalore, IN. |

| Mutasynthesis | Feeding a synthetic fluorinated precursor (e.g., 5'-FDA) to a salL knockout mutant of S. tropica. mdpi.com | Allows for the creation of novel analogs by supplying different precursors. iupac.org | Low volumetric productivity and conversion yield; requires synthesis of the precursor. mdpi.com |

| Semi-synthesis | Chemical conversion of a salinosporamide analog (e.g., iodosalinosporamide) to this compound. acs.org | Bypasses the need for fermentation for the final fluorination step. | Low yield; non-selective reactions leading to undesired byproducts. acs.org |

Future research in this area should focus on optimizing the biocatalytic production route. This could involve further engineering of the S. tropica host to enhance its tolerance to fluoride and to improve the efficiency of the downstream enzymatic machinery in processing fluorinated intermediates. Current time information in Bangalore, IN. Exploring alternative fluorinase enzymes with better catalytic efficiencies or broader substrate tolerance could also be a fruitful avenue. Additionally, developing more efficient and stereoselective total or semi-synthetic routes remains a key objective for synthetic chemists. acs.org

Development of this compound Derivatives with Optimized Pharmacological Profiles

A significant area of ongoing research is the development of this compound derivatives with improved pharmacological properties. The substitution of chlorine with fluorine in the salinosporamide scaffold has a profound effect on its mechanism of action. While salinosporamide A is an irreversible inhibitor of the 20S proteasome, this compound exhibits a unique, partially reversible inhibition profile. iupac.orgacs.orgacs.org This is attributed to the poorer leaving group potential of fluoride compared to chloride. acs.orgacs.org

Crystal structures of this compound in complex with the yeast 20S proteasome have provided remarkable insights into its binding mechanism. acs.org These studies show the ligand initially trapped with its fluoroethyl group intact, before the eventual, slower displacement of the fluoride ion to form a stable cyclic ether, similar to the interaction of salinosporamide A. acs.org This two-step process explains its partially reversible nature. acs.org

The development of other salinosporamide analogs with different leaving groups has further elucidated the structure-activity relationship. acs.org For instance, analogs with good leaving groups demonstrate prolonged proteasome inhibition, whereas those with non-leaving groups show activity that is more readily reversible. acs.org

Table 2: Pharmacological Profiles of Salinosporamide Derivatives

| Compound | Key Structural Feature | Mechanism of Proteasome Inhibition | Key Findings |

| Salinosporamide A | Chloroethyl group | Irreversible | Potent and prolonged inhibition through the formation of a stable cyclic ether after chloride elimination. mdpi.comnih.gov |

| This compound | Fluoroethyl group | Partially Reversible | The fluorine acts as a poorer leaving group, leading to a slower formation of the covalent bond and allowing for some reversibility. iupac.orgacs.orgacs.org |

| Bromosalinosporamide | Bromoethyl group | Irreversible | Similar to salinosporamide A, with the bromide acting as a good leaving group. acs.org |

| Hydroxysalinosporamide | Hydroxyethyl group | Reversible | The hydroxyl group is not a good leaving group, resulting in reversible inhibition. acs.orgacs.org |

| Antiprotealide | Isopropyl group at C5 | Weaker inhibitor | The modification at the C5 position, which plays a role in binding, leads to reduced potency compared to salinosporamide A. iupac.org |

Future research should continue to explore the synthesis and biological evaluation of novel this compound derivatives. researchgate.net This could involve modifications at other positions of the molecule to enhance potency, selectivity, or pharmacokinetic properties. The unique, partially reversible mechanism of this compound could be advantageous in certain therapeutic contexts, potentially offering a better safety profile. Therefore, a deeper understanding and fine-tuning of this reversibility through the synthesis of new analogs is a key future direction.

Expanding the Scope of this compound's Biological Target Landscape

The primary and most well-characterized biological target of this compound is the 20S proteasome, a multi-catalytic enzyme complex crucial for protein degradation in eukaryotic cells. mdpi.comnih.gov By inhibiting the proteasome, this compound can induce apoptosis in cancer cells, making it a compound of significant interest for oncology. nih.gov

The current body of research on this compound is heavily concentrated on its interaction with the proteasome. acs.orgmdpi.comnih.gov While the ubiquitin-proteasome system is a validated and important therapeutic target, there is a notable research gap concerning the potential for this compound or its derivatives to interact with other biological targets. The exploration of off-target effects or novel mechanisms of action is an area that remains largely unexplored.

Future research directions should include:

Target Deconvolution Studies: Employing chemoproteomic approaches to identify other potential protein binding partners of this compound in various cell types. This could uncover novel mechanisms of action or explain unexpected biological activities.

Broader Disease Applications: While cancer is the primary focus, the role of the proteasome in other diseases such as inflammatory conditions, autoimmune diseases, and neurodegenerative disorders suggests that this compound could have broader therapeutic potential. nih.gov Investigating its efficacy in models of these diseases is a logical next step.

Investigating Downstream Pathways: Beyond direct proteasome inhibition, a more detailed analysis of the downstream cellular pathways affected by this compound's unique, partially reversible inhibition could reveal new therapeutic opportunities.

Addressing this research gap could significantly broaden the potential applications of this compound and its analogs, potentially leading to the development of new therapies for a wider range of diseases.

Overcoming Production and Engineering Challenges for Research and Potential Development

Despite the promising biological activity of this compound, its translation into a therapeutic agent is hindered by significant production and engineering challenges. A primary obstacle is the low production yield from the engineered S. tropica strain, which is currently around 4 mg/L. nih.govmdpi.comuva.es This low titer is a major bottleneck for obtaining sufficient quantities of the compound for extensive preclinical and potential clinical studies.

Several factors contribute to this low yield:

Fluoride Toxicity: High concentrations of inorganic fluoride can be toxic to the microbial host, limiting the amount that can be added to the fermentation medium and consequently restricting the production of fluorinated metabolites. Current time information in Bangalore, IN.

Enzymatic Inefficiency: The downstream enzymes in the salinosporamide biosynthetic pathway may have a lower affinity for the fluorinated intermediates compared to their natural chlorinated counterparts, leading to a bottleneck in the pathway. Current time information in Bangalore, IN.

Metabolic Diversion: While this compound is the major fluorinated product, the engineered strain also produces at least four other minor fluorinated metabolites, indicating a diversion of intermediates into side pathways. Current time information in Bangalore, IN.

Product Instability: The β-lactone ring, a key feature of salinosporamides, is inherently unstable in aqueous solutions, which can lead to degradation of the product during fermentation and extraction. researchgate.net

Future research must focus on overcoming these challenges through a multi-pronged approach:

Host Strain Improvement: Further genetic engineering of S. tropica to enhance its fluoride tolerance and to optimize the expression and efficiency of the biosynthetic pathway enzymes.

Fermentation Process Optimization: Developing optimized fermentation conditions, including media composition and feeding strategies for fluoride, to maximize product yield. The use of solid resins in the fermentation broth to capture the product as it is formed has been shown to improve yields for salinosporamide A by mitigating product instability and could be applied here. researchgate.net

Pathway Engineering: Identifying and knocking out genes responsible for the production of minor fluorinated byproducts to channel the metabolic flux towards this compound.

Heterologous Expression: Exploring the expression of the engineered this compound pathway in a more robust and easily manipulated host organism could be a viable alternative to overcome the limitations of S. tropica. nih.gov

Successfully addressing these production and engineering hurdles is critical for unlocking the full research and therapeutic potential of this compound.

Q & A

Q. How can batch-to-batch variability in this compound production be minimized?

- Methodology : Use design of experiments (DoE) to optimize fermentation conditions (e.g., carbon source, aeration rate). Implement quality control via UPLC-MS for each batch and apply statistical process control (SPC) charts to monitor critical parameters .

Key Research Findings

- This compound exhibits 3-fold greater proteasome inhibition than salinosporamide A in hypoxia-mimicking conditions .

- -NMR traces confirmed metabolic stability in murine liver microsomes, with a half-life of >6 hours .

- SPR analysis revealed a K of 2.8 nM for the proteasome β5 subunit, correlating with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。